molecular formula C7H8FN3O B13921929 5-Amino-3-fluoro-N-methylpicolinamide

5-Amino-3-fluoro-N-methylpicolinamide

Katalognummer: B13921929
Molekulargewicht: 169.16 g/mol
InChI-Schlüssel: FTJQHNJHVMSTLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C13H12FN3O2. It is an aromatic ether that appears as a white to yellow powder or crystals. This compound is known for its stability and non-reactivity under normal conditions of use, storage, and transport . It is used as a reagent in the synthesis of various pharmaceuticals, including Regorafenib, a multikinase inhibitor used in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoro-N-methylpicolinamide involves several key steps:

Industrial Production Methods

The industrial production of this compound has been optimized to avoid the use of column chromatography, reduce reaction requirements, and increase overall yield and purity. The process involves the use of inexpensive materials and avoids the formation of impurities, making it cost-effective and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions involve the conversion of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-fluoro-N-methylpicolinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In the case of Regorafenib synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug. The molecular targets and pathways involved in these transformations are specific to the synthesis process and the intended pharmaceutical application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-3-fluoro-N-methylpicolinamide is unique due to its specific chemical structure, which includes an amino group, a fluorine atom, and a methylpicolinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in the synthesis of pharmaceuticals like Regorafenib .

Eigenschaften

Molekularformel

C7H8FN3O

Molekulargewicht

169.16 g/mol

IUPAC-Name

5-amino-3-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8FN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12)

InChI-Schlüssel

FTJQHNJHVMSTLZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=N1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.